molecular formula C10H10F3N3O3 B7541771 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide

2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide

Cat. No. B7541771
M. Wt: 277.20 g/mol
InChI Key: JKKDOPZYNSBKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide, also known as NTAPA, is a chemical compound that belongs to the class of anilides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide has been used in various scientific research studies, including the development of new drugs, biochemical assays, and fluorescence imaging. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. Additionally, 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide has been used as a fluorescent probe for the detection of metal ions and as a modulator of protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide is not fully understood. However, it has been suggested that 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide may interact with specific proteins or enzymes, leading to changes in their activity or function. Additionally, 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide may act as a modulator of intracellular signaling pathways, leading to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide can inhibit the activity of specific enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. Additionally, 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide has been reported to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide in lab experiments is its unique properties, which make it a valuable tool for studying specific biological processes. Additionally, 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide may be used as a tool for studying specific protein-protein interactions or intracellular signaling pathways. Furthermore, the development of new fluorescent probes based on 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide may enable more sensitive and specific detection of metal ions or other biomolecules.

Synthesis Methods

2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide can be synthesized by reacting 4-nitro-3-(trifluoromethyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and produces 2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide as a yellow solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)anilino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O3/c1-5(9(14)17)15-6-2-3-8(16(18)19)7(4-6)10(11,12)13/h2-5,15H,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKDOPZYNSBKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide

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